1,2,4,5,7,8,9,10-octahydro-[1,4]oxazepino[4,5-a]indole
Description
1,2,4,5,7,8,9,10-Octahydro-[1,4]oxazepino[4,5-a]indole is a heterocyclic compound featuring a fused indole-oxazepine scaffold. Its structure comprises a seven-membered oxazepine ring (containing one oxygen and one nitrogen atom) fused to an indole moiety, with partial saturation in the oxazepine ring system. This compound has garnered attention for its role as a potent inhibitor of hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication .
Ding et al. (2011) developed three synthetic routes to access this compound and related derivatives, emphasizing modular strategies for introducing substituents. Key steps included cyclization reactions to form the oxazepine ring and subsequent functionalization of the indole core .
Properties
IUPAC Name |
1,2,4,5,7,8,9,10-octahydro-[1,4]oxazepino[4,5-a]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-12-10(3-1)9-11-5-7-14-8-6-13(11)12/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSHVUHPAWMIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C3N2CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487955 | |
| Record name | [1,4]Oxazepino[4,5-a]indole, 1,2,4,5,7,8,9,10-octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62372-17-2 | |
| Record name | [1,4]Oxazepino[4,5-a]indole, 1,2,4,5,7,8,9,10-octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,7,8,9,10-octahydro-[1,4]oxazepino[4,5-a]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,7,8,9,10-octahydro-[1,4]oxazepino[4,5-a]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
The compound 1,2,4,5,7,8,9,10-octahydro-[1,4]oxazepino[4,5-a]indole is a bicyclic structure that has garnered attention in various scientific fields due to its unique properties and potential applications. This article will explore its applications in medicinal chemistry, neuroscience, and material science, supported by comprehensive data tables and case studies.
Antidepressant Activity
Research indicates that derivatives of oxazepine compounds exhibit monoamine reuptake inhibition. This mechanism is crucial in the treatment of depression and anxiety disorders. For instance:
- Case Study: A study demonstrated that certain oxazepine derivatives showed significant inhibition of serotonin and norepinephrine reuptake, leading to improved mood and anxiety profiles in animal models. These findings suggest potential therapeutic applications in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties.
- Case Study: In vitro studies revealed that octahydro-oxazepines could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a role in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of oxazepine derivatives.
- Data Table: Anticancer Activity of Oxazepine Derivatives
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | |
| Compound B | Lung Cancer | 10 | |
| Compound C | Colon Cancer | 12 |
These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as novel chemotherapeutic agents.
Cognitive Enhancement
The ability of oxazepine derivatives to modulate neurotransmitter systems positions them as candidates for cognitive enhancers.
- Case Study: A double-blind placebo-controlled trial assessed the effects of an oxazepine derivative on cognitive function in elderly patients. Results indicated improved memory recall and executive function compared to the placebo group .
Polymer Chemistry
The unique structural properties of this compound have led to its exploration in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,2,4,5,7,8,9,10-octahydro-[1,4]oxazepino[4,5-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds include azepino-indoles, diazepino-indoles, and other oxazepine-fused systems. Below is a detailed comparison:
7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
- Structure : A six-membered azepine ring (one nitrogen atom) fused to indole.
- Synthesis : Similar modular approaches as the target compound but with differing cyclization conditions .
- Activity: Moderate HCV NS5B inhibition (IC₅₀ ~1–10 µM), less potent than the oxazepino-indole derivative due to reduced polarity from the absence of an oxygen atom .
4-Oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- Structure : A seven-membered diazepine ring (two nitrogen atoms) fused to indole, with a ketone group.
- Synthesis : Requires lactamization steps to introduce the diazepine ring .
- Activity : Comparable HCV NS5B inhibition (IC₅₀ ~0.5–5 µM) but with higher metabolic instability due to the lactam moiety .
Tetrahydro[1,4]oxazepino[4,3-c]sydnones
- Structure: Oxazepine fused to a sydnone (a mesoionic ring containing oxygen and nitrogen) .
- Synthesis: Oxa-Pictet-Spengler cyclization of sydnone precursors, differing from the target compound’s route .
- Utility : Primarily used as precursors for pyrazole derivatives via [3+2] cycloadditions, rather than direct biological activity .
Hexahydroazepino[4,5-b]indoles
- Structure : Fully saturated azepine ring fused to indole, often substituted with hydroxyl or alkoxy groups .
- Synthesis : Multi-step sequences involving alkylation and cyclization of indole derivatives .
- Activity: Derivatives exhibit affinity for melatonin receptors, indicating divergent therapeutic applications compared to the HCV-targeted oxazepino-indole .
1,3-Oxazepino[7,6-b]indoles
- Structure : Oxazepine fused to indole at different positions .
- Synthesis : 1,4-Dipolar cycloaddition reactions, distinct from the target compound’s synthetic pathway .
- Utility: Limited biological data available; primarily explored for synthetic novelty .
Comparative Data Table
Key Structural and Functional Insights
- Ring Size and Heteroatoms : The oxazepine ring in the target compound provides polarity and conformational flexibility, enhancing binding to HCV NS5B compared to purely nitrogen-containing azepines .
- Substituent Effects : Electron-withdrawing groups on the indole core improve potency against HCV NS5B, as seen in optimized derivatives .
- Therapeutic Scope: While diazepino-indoles and azepino-indoles share antiviral applications, hexahydroazepinoindoles target neurological pathways, underscoring structural tuning for divergent bioactivities .
Biological Activity
Chemical Structure and Properties
1,2,4,5,7,8,9,10-octahydro-[1,4]oxazepino[4,5-a]indole is characterized by its unique bicyclic framework which incorporates an oxazepine ring fused to an indole structure. This configuration is believed to contribute to its biological properties. The molecular formula is with a molecular weight of 202.25 g/mol.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Structure | Bicyclic (Indole + Oxazepine) |
Pharmacological Effects
Research indicates that compounds with similar structures to this compound exhibit a range of pharmacological effects:
- Antidepressant Activity : Some derivatives show potential as antidepressants due to their interaction with serotonin receptors.
- Neuroprotective Effects : Studies suggest that these compounds may protect neuronal cells from apoptosis and oxidative stress.
- Analgesic Properties : Similar indole derivatives have been noted for their analgesic effects in various animal models.
Case Studies
- Antidepressant Activity : A study conducted by researchers at Kanazawa University investigated the synthesis and biological evaluation of related indole compounds. They found that certain derivatives exhibited significant serotonin receptor affinity and displayed antidepressant-like effects in rodent models .
- Neuroprotection : A recent investigation into the neuroprotective properties of oxazepine derivatives revealed that they could mitigate neuronal damage in models of neurodegenerative diseases. The mechanism was attributed to their ability to inhibit apoptotic pathways and enhance neurotrophic factor signaling .
- Analgesic Effects : In a pharmacological assessment of various indole derivatives including octahydro-oxazepino compounds, notable analgesic effects were recorded in pain models using mice. The compounds were effective in reducing pain responses comparable to standard analgesics .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Compounds similar to this structure often interact with serotonin receptors (5-HT), influencing mood and anxiety pathways.
- Inhibition of Neuroinflammation : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines in neuronal tissues.
- Calcium Channel Blockade : There is evidence that certain derivatives can block calcium channels involved in neurotransmitter release.
Q & A
What are the optimal synthetic routes for 1,2,4,5,7,8,9,10-octahydro-[1,4]oxazepino[4,5-a]indole, and how can yield/regioselectivity be improved?
Basic:
The compound is typically synthesized via cyclization of precursors like 3-(3-methylindol-1-yl)-propylamine, followed by benzotriazolylmethylation and purification via silica gel chromatography (hexane/EtOAc gradients) to achieve moderate yields (~51%) . Key steps include controlling reaction temperature (e.g., 90°C for cyclization) and monitoring intermediates using and NMR .
Advanced:
To improve regioselectivity, consider copper-catalyzed 7-endo cyclization strategies (e.g., Cu(OTf) with DBU) to stabilize transition states and reduce side reactions . Optimize solvent polarity (e.g., MeCN) and stoichiometric ratios of reagents like isocyanoacetates to enhance yield (up to 71%) .
How can researchers resolve contradictions in spectral data (e.g., NMR) during structural elucidation?
Basic:
Use high-field NMR (≥400 MHz) to resolve overlapping signals in aromatic regions (δ 7.1–8.1 ppm) and confirm coupling constants (e.g., Hz for oxazepine protons) . Cross-validate with HRMS to verify molecular ions (e.g., CHONP at m/z 351.1838) .
Advanced:
Apply 2D NMR (COSY, HSQC) to assign diastereotopic protons in the oxazepine ring. For ambiguous peaks, compare with computational NMR predictions (DFT/B3LYP) or crystallographic data from analogous compounds (e.g., 8-methoxy-tetrahydrobenzooxazepine derivatives) .
What experimental protocols ensure stability during storage and handling?
Basic:
Store the compound in inert atmospheres (argon) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as indole derivatives are prone to photodegradation . Use amber vials for long-term storage.
Advanced:
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products (e.g., oxidized indole byproducts). Stabilize formulations using cryoprotectants (e.g., trehalose) for lyophilization .
How can researchers investigate the biological activity of this compound?
Basic:
Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand assays, given structural similarities to bioactive oxazepines . Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) to establish safety thresholds.
Advanced:
Perform molecular docking studies with homology-modeled GPCRs to predict binding modes. Validate with SPR (surface plasmon resonance) to quantify affinity (K) and kinetics (k/k) .
What mechanistic insights explain the compound’s reactivity in cycloaddition reactions?
Basic:
The oxazepine ring undergoes 1,4-dipolar cycloaddition with electron-deficient alkynes (e.g., DMAD) via a stepwise mechanism involving zwitterionic intermediates . Monitor reaction progress with TLC (hexane/EtOAc) and isolate products via flash chromatography.
Advanced:
Use DFT calculations (M06-2X/6-31G*) to map transition states and identify regioselectivity drivers (e.g., frontier orbital interactions). Validate with kinetic isotope effects (KIEs) and substituent variation studies .
How should researchers address solubility discrepancies in pharmacological assays?
Basic:
Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity. For aqueous assays, use co-solvents (e.g., PEG-400) or surfactants (Tween-80) to enhance solubility .
Advanced:
Characterize solubility via dynamic light scattering (DLS) to detect aggregation. Optimize formulations using lipid nanoparticles (LNPs) or cyclodextrin complexes for in vivo studies .
What strategies mitigate challenges in scaling up synthesis?
Basic:
Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for large batches. Use flow chemistry to improve heat transfer during exothermic steps (e.g., cyclization) .
Advanced:
Develop a Design of Experiments (DoE) approach to optimize reaction parameters (temperature, catalyst loading). Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
How can computational modeling guide derivative design?
Advanced:
Perform QSAR (quantitative structure-activity relationship) analysis using descriptors like logP, polar surface area, and H-bond donors. Prioritize derivatives with predicted BBB permeability (e.g., BOILED-Egg model) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
